2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid is a complex organic compound notable for its potential therapeutic applications, particularly in the inhibition of arginases, enzymes that catalyze the hydrolysis of L-arginine. This compound is classified as a boronic acid derivative, which is significant in medicinal chemistry due to its ability to form reversible covalent bonds with enzymes, thereby modulating their activity.
This compound has been studied in the context of treating parasitic infections, particularly leishmaniasis, by inhibiting Leishmania mexicana arginase. The classification of this compound falls under the category of boronic amino acids, which are known for their role as enzyme inhibitors. The structural framework of this compound allows it to interact selectively with specific isoforms of arginase, making it a candidate for targeted therapies.
The synthesis of 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid typically involves multi-step organic reactions. Key methods include:
Technical details regarding reaction conditions (temperature, solvent choice) and purification methods (chromatography) are crucial for optimizing the synthesis process.
The molecular structure of 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid can be represented as follows:
This structure includes:
The crystal structure has been elucidated through X-ray crystallography, revealing detailed interactions within the active site of arginase enzymes. Such structural insights are essential for understanding binding affinities and specificity towards different arginase isoforms .
The primary chemical reactions involving 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid center around its inhibitory action on arginases. The mechanism typically involves:
The mechanism by which 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid exerts its effects involves:
The physical properties of 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid include:
Chemical properties include:
These properties are critical for formulation in pharmaceutical applications.
The primary applications of 2-amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid are:
Arginase, a binuclear manganese metalloenzyme, catalyzes the hydrolysis of L-arginine to L-ornithine and urea. This reaction sits at a critical metabolic crossroads: L-ornithine fuels polyamine biosynthesis essential for cell proliferation, while L-arginine depletion restricts nitric oxide (NO) synthesis, a key signaling molecule regulating vascular tone, immune response, and neuronal function [2] [5]. Two mammalian isoforms exist:
Dysregulated arginase activity contributes to pathogenesis across diverse diseases:
Inhibition of arginase isoforms presents a compelling therapeutic strategy to restore L-arginine/NO balance and disrupt pathological polyamine production.
Boronic acids have established a prominent role in medicinal chemistry as potent and selective enzyme inhibitors. Their utility stems from the unique reactivity of the boron atom:
Key Developments in Boronic Acid-Based Arginase Inhibitors:
Table 1: Evolution of Key Boronic Acid Arginase Inhibitors
Compound Name (Code) | Core Structural Feature | Key Advancement | Target Affinity (IC₅₀/Ki) | Primary Source/Ref (within provided results) |
---|---|---|---|---|
2-(S)-Amino-6-boronohexanoic acid (ABH) | Simple α-amino boronic acid | First potent boronate transition-state mimic | ~1-5 µM (Human ARG-1) | [6] [7] |
S-(2-Boronoethyl)-L-cysteine (BEC) | Thioether linkage | Improved stability over ABH | ~0.3-5 µM (Human ARG-1) | [6] |
CB-1158 (INCB001158) | α,α-Disubstituted; Piperidine extension | Enhanced potency & cellular activity; oral bioavailability | ~100 nM (Human ARG-1) | [2] [9] |
OATD-02 (OAT-1746) | Complex heterocyclic-boronic acid | Dual ARG-1/2 inhibitor; superior in vivo antitumor activity | Low nanomolar (ARG-1 & ARG-2) | [2] [9] |
2-Amino-6-borono-2-(1-(3,4-dichlorobenzyl)piperidin-4-yl)hexanoic acid | α,α-Disubstituted; Dichlorobenzyl-Piperidine | Designed for enhanced active site occupancy & potency via hydrophobic extension | Data extrapolated (see SAR Table 3) | [1] [6] [9] |
The progression from ABH to compounds like CB-1158 and the subject compound exemplifies structure-based drug design. Researchers exploited the arginase active site beyond the manganese center – a deep cleft with hydrophobic regions and residues like Asp181, Asp183, and Asp202 – by adding bulky, hydrophobic extensions (e.g., substituted piperidines, benzyl groups) to the core α-amino boronic acid scaffold. This yielded inhibitors with dramatically improved potency (nanomolar range) and pharmacokinetic profiles [6] [7] [8].
The distinct subcellular localization, regulation, and tissue distribution of ARG-1 and ARG-2 dictate their specific roles in disease, necessitating isoform-selective or dual inhibitors:
Table 2: Pathogenic Roles of Arginase Isoforms in Key Diseases
Disease Area | Arginase Isoform | Pathogenic Mechanism | Consequences | Key Evidence |
---|---|---|---|---|
Cancer (TME) | ARG-1 | Upregulated in MDSCs, TAMs, neutrophils. Depletes extracellular L-arginine. | T-cell dysfunction (suppressed CD3ζ, impaired proliferation), immune evasion | [2] [3] [5] |
ARG-2 | Upregulated in tumor cells (e.g., prostate, breast) and Tregs. Depletes intracellular L-arginine. | Supports polyamine synthesis for tumor growth; enhances Treg suppressive capacity | [2] [3] [9] | |
Cardiovascular (CVD) | ARG-2 | Upregulated in endothelial cells (ECs), vascular smooth muscle cells (VSMCs) under stress (e.g., high fat, aging). Competes with eNOS for L-arginine. | Reduced NO → Endothelial dysfunction, vasoconstriction, hypertension, increased ROS, inflammation, atherosclerosis | [5] [8] [9] |
Myocardial Ischemia-Reperfusion (IR) Injury | ARG-1/2 | Upregulated post-IR (source debated: infiltrating cells, cardiomyocytes?). L-arginine depletion. | Reduced cardioprotective NO; Increased oxidative stress & inflammation → Cell death | [8] [9] |
Neurodegeneration (e.g., AD) | ARG-2 | Accumulates at β-amyloid plaques. Contributes to NOS uncoupling. | O₂⁻ production → Oxidative stress, neuronal damage | [2] |
Parasitic (Leishmaniasis) | Parasitic ARG (LmARG) | Essential for polyamine synthesis from host arginine. | Parasite proliferation, survival within macrophages, evasion of host killing | [4] |
Cancer Immunology Rationale: Within the immunosuppressive TME, ARG-1 activity from MDSCs creates an "arginine desert," directly inhibiting T-cell receptor signaling and proliferation by downregulating the CD3ζ chain and arresting cells in the G0-G1 phase. ARG-2 activity within tumor cells and Tregs fuels polyamine-dependent growth and enhances immune suppression. Dual inhibition (ARG-1 & ARG-2) within the TME, as achieved by OATD-02, shows superior antitumor efficacy compared to selective ARG-1 inhibition [2] [3].
Cardiovascular Rationale: In endothelial dysfunction (precursor to atherosclerosis, PAH, hypertension), increased ARG-2 expression/activity diverts L-arginine away from endothelial NOS (eNOS). Reduced NO synthesis impairs vasodilation and promotes inflammation and leukocyte adhesion. Furthermore, L-arginine depletion can lead to eNOS "uncoupling," where the enzyme produces superoxide (O₂⁻) instead of NO, exacerbating oxidative stress. Inhibition of ARG-2 restores NO homeostasis and endothelial function. In myocardial IR, arginase upregulation contributes to damage; boronic acid inhibitors like compound 9 from [8] significantly reduced infarct size in rat models [5] [8] [9].
Arginase sits at the apex of the polyamine biosynthetic pathway. Its product, L-ornithine, is the direct precursor for polyamines (putrescine, spermidine, spermine) via ornithine decarboxylase (ODC). Polyamines are essential cations involved in cell growth, proliferation, differentiation, and stress responses. Dysregulation of this pathway is central to several pathologies:
Parasitic Infections (Leishmaniasis): Leishmania parasites are auxotrophic for polyamines. They rely entirely on host L-arginine and their own arginase (LmARG) to generate L-ornithine, which is then converted to polyamines essential for parasite growth, differentiation (promastigote to amastigote), survival within the hostile phagolysosome of macrophages, and suppression of host immune responses (e.g., NO production). Genetic knockout of LmARG renders parasites non-viable unless supplemented with polyamines. Inhibitors targeting LmARG (e.g., benzimidazole derivatives I₅₀ ~52-82 µM [4]) effectively kill promastigotes and amastigotes, validating arginase as a drug target. Selective inhibition over human arginase (HsARG) is crucial for therapeutic utility [4].
Cardiovascular Pathologies:
Figure: Metabolic Fate of L-Ornithine from Arginase Catalysis and Pathological Consequences
L-Arginine│└──[Arginase]──→ L-Ornithine + Urea│├──[ODC]──→ Putrescine ──→ Spermidine ──→ Spermine → (Pathology: Cancer/Parasite proliferation)│└──[OAT]──→ Glutamate Semialdehyde ──→ Proline ──→ Collagen → (Pathology: Fibrosis - Cardiac, Pulmonary)
In myocardial reperfusion injury, while NO deficiency is a primary driver, the concomitant increase in polyamine flux may contribute to oxidative stress, inflammation, and potentially maladaptive remodeling if the injury progresses to heart failure. Boronic acid inhibitors like the subject compound and related analogs (e.g., (R)-2-amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic acid [8]) target this pathway by blocking the initial step, offering a dual benefit of restoring NO and suppressing detrimental polyamine/collagen production.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0